molecular formula C6H14DyO7 B3123129 Dysprosium(III) acetate hydrate CAS No. 304675-49-8

Dysprosium(III) acetate hydrate

Cat. No.: B3123129
CAS No.: 304675-49-8
M. Wt: 360.67 g/mol
InChI Key: CLDBIXFMMRCZQP-UHFFFAOYSA-N
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Description

Dysprosium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Dy·4H₂O. It is a moderately water-soluble crystalline source of dysprosium, a rare earth element. This compound decomposes to dysprosium oxide upon heating . This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Dysprosium(III) acetate hydrate has several scientific research applications:

Safety and Hazards

Dysprosium(III) acetate hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . It should be handled in a well-ventilated area .

Preparation Methods

Dysprosium(III) acetate hydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction is as follows :

Dy2O3+6CH3COOH2Dy(CH3COO)3+3H2ODy₂O₃ + 6CH₃COOH → 2Dy(CH₃COO)₃ + 3H₂O Dy2​O3​+6CH3​COOH→2Dy(CH3​COO)3​+3H2​O

The resulting dysprosium(III) acetate can be hydrated to form the hydrate. When heated to 150°C in a vacuum, the hydrate yields the anhydrous triacetate .

Chemical Reactions Analysis

Dysprosium(III) acetate hydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common in the literature.

    Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.

    Thermal Decomposition: Upon heating, this compound decomposes to dysprosium oxide.

Common reagents used in these reactions include acetic acid for synthesis and other ligands for substitution reactions. The major product formed from thermal decomposition is dysprosium oxide .

Mechanism of Action

The mechanism of action of dysprosium(III) acetate hydrate in various applications involves its ability to form stable complexes with other molecules. In biological systems, dysprosium ions can interact with molecular targets, such as proteins and nucleic acids, through coordination bonds. This interaction can alter the function of these biomolecules, making dysprosium compounds useful in imaging and therapeutic applications .

Comparison with Similar Compounds

Dysprosium(III) acetate hydrate can be compared with other rare earth metal acetates, such as:

  • Terbium(III) acetate hydrate
  • Holmium(III) acetate hydrate
  • Erbium(III) acetate hydrate
  • Neodymium(III) acetate hydrate
  • Gadolinium(III) acetate hydrate

These compounds share similar properties, such as solubility in water and decomposition to their respective oxides upon heating. this compound is unique due to the specific applications of dysprosium in high-performance magnets and its potential in medical imaging .

Properties

IUPAC Name

acetic acid;dysprosium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Dy.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDBIXFMMRCZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Dy]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14DyO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15280-55-4
Record name Dysprosium(III) acetate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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